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Compound of Interest

Compound Name: Indirubin Derivative E804

Cat. No.: B10772170 Get Quote

Application Note: Indirubin Derivative E804
Audience: Researchers, scientists, and drug development professionals.

Introduction Indirubin Derivative E804 (IDR-E804), a synthetic, water-soluble analog of the

natural compound indirubin, has emerged as a promising multi-target agent for cancer therapy.

[1] It demonstrates potent anti-proliferative, anti-angiogenic, and pro-apoptotic activities across

various cancer models.[2][3] E804 exerts its effects by inhibiting several key signaling

pathways crucial for tumor growth and survival, including STAT3, VEGFR-2, and Src kinase

signaling.[2][4] This document provides a comprehensive overview of the experimental data

and detailed protocols for evaluating the efficacy and mechanism of action of E804.

Mechanism of Action
E804's anti-cancer properties stem from its ability to inhibit multiple critical oncogenic signaling

cascades. It is a potent inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3)

signaling, which is often constitutively active in many human cancers.[3][4] E804 achieves this,

in part, by directly inhibiting the c-Src kinase, an upstream activator of STAT3.[4] This inhibition

leads to the downregulation of anti-apoptotic proteins like Mcl-1 and Survivin, ultimately

inducing apoptosis in cancer cells.[3][4]

Furthermore, E804 exhibits significant anti-angiogenic effects by targeting the Vascular

Endothelial Growth Factor Receptor 2 (VEGFR-2).[2] By inhibiting VEGFR-2 phosphorylation

and its downstream pathways, including AKT and ERK, E804 effectively suppresses the

proliferation, migration, and tube formation of endothelial cells, which are essential processes

for the formation of new blood vessels that supply tumors.[2] The compound is also a known
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inhibitor of Cyclin-Dependent Kinases (CDKs) and Insulin-like Growth Factor 1 Receptor

(IGF1R).[1][2]
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Caption: E804 inhibits the Src-STAT3 signaling pathway.
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Caption: E804 inhibits the VEGFR-2 signaling pathway.

Data Presentation
Table 1: In Vitro Inhibitory Activity of E804

Target Assay Type IC50 / EC50 (μM) Reference

c-Src Kinase Assay 0.43 [4]

IGF-1R Kinase Assay 0.65 [1]

CDK2/CycE Kinase Assay 0.23 [1]

Table 2: Anti-proliferative Effect of E804 on Human
Umbilical Vein Endothelial Cells (HUVECs)
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Compound
50% Growth
Inhibition (IC50)

80% Growth
Inhibition (IC80)

Reference

E804 ~15 µM ~53 µM [5]

Indirubin-3'-oxime ~60 µM ~85 µM [5]

Table 3: In Vivo Anti-Tumor Efficacy of E804 in a CT-26
Murine Colon Carcinoma Model

Treatment Group
Average Tumor
Size (Day 20)

Change in Body
Weight

Reference

Vehicle (Control) 1576 ± 260 mm³ No significant change [2]

E804 798 ± 212 mm³ No significant change [2]

Experimental Protocols
Protocol 1: In Vitro HUVEC Proliferation (MTT) Assay
This protocol determines the effect of E804 on the proliferation of endothelial cells.

Materials:

Human Umbilical Vein Endothelial Cells (HUVECs)

M199 medium with 20% FBS, ECGS (20 μg/ml), heparin (90 μg/ml)

96-well plates, 0.1% gelatin-coated

Indirubin Derivative E804 (solubilized in DMSO)

MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

DMSO

Microplate reader
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Methodology:

Seed HUVECs at a density of 1 x 10⁴ cells/well into a 0.1% gelatin-coated 96-well plate.[5]

Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[5]

Prepare serial dilutions of E804 in culture medium. The final DMSO concentration should be

kept constant across all wells (e.g., <0.1%).

Remove the medium and add 100 µL of medium containing various concentrations of E804

(e.g., 0.05 - 90 μM) or vehicle control to the wells.[5]

Incubate the plate for 48 hours at 37°C.[5]

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan

crystals.

Measure the absorbance at 570 nm using a microplate reader.

Calculate the percentage of cell viability relative to the vehicle-treated control and plot dose-

response curves to determine IC50 values.

Protocol 2: In Vitro HUVEC Tube Formation Assay
This assay assesses the ability of E804 to inhibit the formation of capillary-like structures by

endothelial cells.

Materials:

HUVECs

Reduced-serum medium (e.g., M199 with 2% FBS)

Matrigel (or other basement membrane extract)

24-well plates
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Indirubin Derivative E804

VEGF (Vascular Endothelial Growth Factor)

Inverted microscope with a camera

Methodology:

Thaw Matrigel on ice overnight. Coat the wells of a pre-chilled 24-well plate with 250 µL of

Matrigel and allow it to polymerize at 37°C for 30-60 minutes.

Harvest HUVECs and resuspend them in reduced-serum medium at a density of 2 x 10⁵

cells/mL.

In separate tubes, pre-incubate the HUVEC suspension with various concentrations of E804

or vehicle control for 30 minutes.

Add VEGF to the cell suspensions to a final concentration of 20 ng/mL to stimulate tube

formation.

Seed 500 µL of the cell suspension into each Matrigel-coated well.

Incubate for 6-18 hours at 37°C.

Visualize the formation of capillary-like tube networks using an inverted microscope.

Capture images and quantify the degree of tube formation by measuring parameters such as

total tube length, number of junctions, and number of loops using image analysis software

(e.g., ImageJ).

Protocol 3: In Vivo Murine Xenograft Tumor Model
This protocol evaluates the anti-tumor activity of E804 in a live animal model.[2]

Materials:

BALB/c mice (6-8 weeks old)

CT-26 colon carcinoma cells
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Complete culture medium (e.g., RPMI-1640 with 10% FBS)

PBS, sterile

Indirubin Derivative E804 formulation for injection

Vehicle control solution

Calipers for tumor measurement

Syringes and needles

Methodology:

Culture CT-26 cells to ~80% confluency. Harvest, wash, and resuspend the cells in sterile

PBS at a concentration of 5 x 10⁶ cells/mL.

Inject 100 µL of the cell suspension (5 x 10⁵ cells) subcutaneously into the right flank of each

mouse.[2][6]

Monitor the mice daily for tumor formation. Once tumors reach a palpable size (e.g., 50-100

mm³), randomize the mice into treatment and control groups.

Administer E804 (e.g., via intratumoral or intraperitoneal injection) or vehicle control to the

respective groups daily or on a pre-determined schedule.[2]

Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using

the formula: (Length x Width²)/2.[6]

Monitor the body weight of the mice throughout the study as an indicator of systemic toxicity.

[2]

At the end of the study (e.g., Day 20), euthanize the mice, and excise the tumors for

weighing and further analysis (e.g., immunohistochemistry).[2][6]

Protocol 4: Immunohistochemistry (IHC) for Tumor
Analysis
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This protocol is used to assess angiogenesis (CD31), proliferation (Ki-67), and apoptosis in

tumor tissues from the in vivo study.[2]

Materials:

Excised tumor tissues

Formalin or paraformaldehyde for fixation

Paraffin for embedding

Microtome

Glass slides

Primary antibodies (anti-CD31, anti-Ki-67)

Secondary antibodies (HRP-conjugated)

DAB substrate kit

Hematoxylin for counterstaining

Microscope

Methodology:

Fix the excised tumors in 10% neutral buffered formalin for 24 hours.

Dehydrate the tissues through a series of graded ethanol washes and embed them in

paraffin wax.

Section the paraffin-embedded blocks into 4-5 µm thick slices using a microtome and mount

them on glass slides.

Deparaffinize the slides in xylene and rehydrate through graded ethanol to water.

Perform antigen retrieval using an appropriate buffer and method (e.g., heat-induced epitope

retrieval).
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Block endogenous peroxidase activity with 3% hydrogen peroxide.

Block non-specific binding sites with a blocking serum.

Incubate the slides with the primary antibody (e.g., rabbit anti-CD31 or rabbit anti-Ki-67)

overnight at 4°C.

Wash the slides and incubate with an HRP-conjugated secondary antibody for 1 hour at

room temperature.

Develop the signal using a DAB substrate kit, which will produce a brown precipitate at the

site of the antigen.

Counterstain the slides with hematoxylin to visualize cell nuclei.

Dehydrate, clear, and mount the slides with a coverslip.

Analyze the slides under a microscope. Quantify CD31-positive microvessel density and the

percentage of Ki-67-positive proliferating cells in multiple fields of view.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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